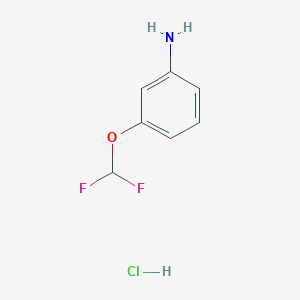

3-(Difluoromethoxy)aniline hydrochloride

Description

Significance of Fluorine Atoms in Organic Chemistry and Design Principles

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. tandfonline.comacs.org The unique properties of fluorine, when compared to hydrogen, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic characteristics. tandfonline.comresearchgate.net Key design principles revolve around leveraging fluorine's distinct attributes. nih.gov

Furthermore, fluorine's high electronegativity can profoundly influence the properties of a molecule. tandfonline.com The powerful electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, such as amines, which is a critical factor in controlling a compound's physical properties and biological interactions. researchgate.net This modulation can enhance binding affinity to target proteins, a crucial aspect of drug potency. tandfonline.comnih.gov Despite its electronegativity, the van der Waals radius of fluorine is only slightly larger than that of hydrogen, allowing it to be substituted for hydrogen without significantly increasing the molecule's size, a concept known as a "bioisosteric" replacement. tandfonline.com

| Property | Hydrogen (H) | Fluorine (F) |

|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Bond Energy with Carbon (kJ/mol) | ~413 (C-H) | ~485 (C-F) |

The introduction of fluorine can also increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. researchgate.netresearchgate.net This property is particularly valuable in the design of neuro-pharmaceuticals. researchgate.net The unique characteristics of fluorine have cemented its role as a key element in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netacs.org

Overview of Aniline (B41778) Hydrochloride Derivatives in Chemical Synthesis and Research

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a vast array of commercial products. ontosight.airesearchgate.net These aromatic amines are foundational to the production of dyes, pigments, polymers, and rubber accelerators. researchgate.netnih.gov In the pharmaceutical industry, aniline derivatives are precursors to numerous drugs, including sulfonamides and analgesics. nih.govslideshare.net

Aniline is a basic compound that readily reacts with acids to form salts. nih.gov The hydrochloride salt of an aniline derivative is frequently used in chemical synthesis and research for several practical reasons. The salt form often enhances the compound's stability and shelf-life, making it less sensitive to air and light. chemicalbook.com Furthermore, converting the often oily or liquid aniline base into a crystalline solid hydrochloride improves its handling characteristics. chemicalbook.com Perhaps most importantly, the hydrochloride salt typically exhibits greater solubility in aqueous or protic solvents compared to the free base, which can be advantageous for certain reaction conditions. ontosight.ai

The general structure of an aniline hydrochloride involves the protonation of the amino group (-NH2) to form an anilinium ion (-NH3+), with the chloride ion (Cl-) serving as the counterion. ontosight.ai This modification is a simple yet effective strategy to modulate the physical properties of the aniline derivative without altering its core reactive potential for subsequent synthetic transformations.

Academic Research Focus on 3-(Difluoromethoxy)aniline (B1304699) Hydrochloride and Related Structures

Academic and industrial research involving 3-(Difluoromethoxy)aniline hydrochloride and structurally similar compounds primarily focuses on their application as specialized building blocks in the synthesis of more complex, high-value molecules, particularly for the pharmaceutical and agrochemical sectors. The presence of the difluoromethoxy (-OCHF2) group makes these compounds particularly attractive. This moiety can confer desirable properties, such as increased metabolic stability and modulated lipophilicity, onto the final target molecule.

While direct public research on this compound is specific, extensive research on closely related analogs like 4-(difluoromethoxy)aniline (B1299965) highlights the synthetic utility of this class of compounds. For instance, research has demonstrated efficient, scalable synthetic routes to create complex chlorinated derivatives from 4-(difluoromethoxy)aniline. acs.org One such process involves a direct bis-ortho-chlorination using hydrochloric acid and hydrogen peroxide, showcasing its role as a robust intermediate for creating highly substituted phenyl rings. acs.org

Patents also reveal the importance of these structures as key intermediates. For example, methods have been developed for the preparation of 4-(difluoromethoxy)aniline from 4-nitrophenol, emphasizing its role as a precursor in the synthesis of pantoprazole (B1678409) and pyrethroid insecticides. google.com The research focus is therefore not on the biological activity of this compound itself, but on its strategic use in constructing larger, more elaborate molecules where the difluoromethoxy-substituted aniline core forms a critical part of the final structure.

| Property | Value for 3-(Difluoromethoxy)aniline |

|---|---|

| CAS Number | 22236-08-4 |

| Molecular Formula | C7H7F2NO |

| Molecular Weight | 159.13 g/mol |

| Boiling Point | 201-202 °C |

| Density | 1.276 g/mL at 25 °C |

Note: The data in the table above pertains to the free base, 3-(Difluoromethoxy)aniline, as it is more commonly reported in chemical literature.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(difluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-3-1-2-5(10)4-6;/h1-4,7H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJQYOWEOMPURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431965-57-9 | |

| Record name | Benzenamine, 3-(difluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 3 Difluoromethoxy Aniline Hydrochloride and Analogs

Strategies for Introducing the Difluoromethoxy Moiety onto Aromatic Systems

The construction of the aryl-OCF₂H bond can be achieved through several distinct mechanistic pathways, including electrophilic, nucleophilic, and radical-mediated reactions. Furthermore, the use of transition metals to catalyze this transformation has become an area of intense research, offering mild and efficient alternatives to traditional methods.

Electrophilic difluoromethoxylation involves the reaction of a nucleophilic aromatic precursor, typically a phenol (B47542), with a reagent that serves as an electrophilic "CF₂H⁺" source. While direct electrophilic O-difluoromethoxylation reagents are less common than their C-difluoromethylation counterparts, various reagents have been developed that can formally achieve this transformation. These protocols often rely on hypervalent iodine compounds or other specialized reagents capable of delivering the difluoromethyl group to an oxygen atom. The development of bench-stable, easy-to-handle electrophilic reagents is a key focus in this area, aiming to provide operationally simple, transition-metal-free methods for synthesizing difluoromethoxyarenes. rsc.org

A general approach involves the activation of a difluoromethyl source to generate a reactive electrophilic species that is readily attacked by a phenoxide. The choice of reagent and reaction conditions is crucial to avoid side reactions and achieve high yields.

Table 1: Examples of Electrophilic Difluoromethoxylation Approaches This table is representative of the types of reagents used in electrophilic difluoromethylation, which can be adapted for difluoromethoxylation.

| Reagent Class | Specific Reagent Example | Substrate | Conditions | Product Type |

| Sulfonium Salts | S-(Difluoromethyl)diarylsulfonium salts | Phenols | Base, Solvent | Aryl difluoromethyl ethers |

| Hypervalent Iodine | [Difluoromethyl(mesityl)iodonium salts | Phenols | Base, Solvent | Aryl difluoromethyl ethers |

Nucleophilic difluoromethoxylation is a more traditional and widely used strategy. This approach typically involves the reaction of an aromatic substrate bearing a good leaving group with a nucleophilic "⁻OCF₂H" source, or more commonly, the reaction of a nucleophilic phenoxide with a difluorocarbene precursor.

The most common method involves generating difluorocarbene (:CF₂) in situ from reagents like chlorodifluoromethane (B1668795) (CHClF₂) or sodium chlorodifluoroacetate (ClCF₂COONa) in the presence of a base. The phenoxide, generated from the corresponding phenol (e.g., 3-nitrophenol (B1666305) or 3-aminophenol), traps the highly reactive difluorocarbene. This method is effective but can require careful control of reaction conditions. google.com An alternative involves using reagents like diethyl (bromodifluoromethyl)phosphonate, which reacts with phenoxides under basic conditions to yield the desired difluoromethoxy arenes. nih.gov

Table 2: Reagents for Nucleophilic Difluoromethoxylation of Phenols

| Reagent | Base | Typical Conditions | Precursor Example |

| Chlorodifluoromethane (CHClF₂) | NaOH or KOH | Biphasic system, Phase-transfer catalyst | 3-Nitrophenol |

| Sodium Chlorodifluoroacetate | N/A (thermal decomposition) | High temperature, aprotic solvent (e.g., DMF) | 3-Nitrophenol |

| Diethyl (bromodifluoromethyl)phosphonate | KOH | Acetonitrile/water, room temperature | 2-Hydroxyestrone derivative nih.gov |

| (Difluoromethyl)trimethylsilane (Me₃SiCF₂H) | Fluoride (B91410) source (e.g., TBAF) | Aprotic solvent | Aromatic isoxazoles scienceopen.com |

Radical-based methods have emerged as powerful tools for forming C-O bonds under mild conditions, often initiated by visible light photoredox catalysis. nih.gov These approaches involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. While many applications focus on C-H difluoromethylation of (hetero)arenes, mdpi.comrsc.org the principles can be extended to O-functionalization.

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a difluoromethyl radical precursor, such as bromodifluoromethane (B75531) (BrCF₂H) or zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂). rsc.orgacs.org The resulting •CF₂H radical can then be trapped by a suitable aromatic substrate. For the synthesis of difluoromethoxyarenes, this could involve the coupling of the •CF₂H radical with an oxygen-centered radical or other reactive oxygen species derived from a phenol precursor. These methods are valued for their high functional group tolerance and mild reaction conditions. lookchem.comnih.gov

Table 3: Common Precursors for Radical Difluoromethylation

| Radical Precursor | Activation Method | Catalyst/Initiator |

| BrCF₂H | Single-electron reduction | Photocatalyst (e.g., fac-[Ir(ppy)₃]) mdpi.com |

| Zn(SO₂CF₂H)₂ | Single-electron oxidation | Photocatalyst (e.g., Eosin Y) |

| ClSO₂CF₂H | Single-electron reduction | Photocatalyst |

| PhSO₂SCF₂H | Visible light irradiation | Metal-free, optional iodide catalyst nih.gov |

Transition metal catalysis provides an efficient and versatile platform for constructing C-O bonds, including the challenging formation of the aryl-OCF₂H linkage. Palladium and copper are the most extensively studied metals for this purpose, enabling the coupling of various precursors under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the formation of aryl ethers, these reactions typically involve the coupling of an aryl halide or triflate with an alcohol. nih.govresearchgate.net In the context of difluoromethoxylation, this could involve the coupling of an aryl halide (e.g., 3-bromoaniline (B18343) derivative) with a difluoromethoxide source or, conversely, the coupling of a phenol with an electrophilic difluoromethylating agent.

A plausible catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with a difluoromethoxide source and subsequent reductive elimination to release the aryl difluoromethyl ether and regenerate the Pd(0) catalyst. beilstein-journals.org The choice of ligand is critical for the efficiency of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov

Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in the formation of C-O bonds. Modern copper-mediated methods offer milder conditions and broader substrate scope. These reactions can facilitate the coupling of phenols with difluoromethyl sources. For instance, a Cu(I) catalyst can react with a phenol to form a copper phenoxide intermediate. This intermediate can then react with a difluoromethylating agent.

Recent research has focused on the development of stable copper-difluoromethyl complexes that can participate in cross-coupling reactions. rsc.orgnih.gov While much of this work has centered on C-CF₂H bond formation, the underlying principles are applicable to C-O bond formation. The catalytic cycle may involve the generation of a Cu(I)-CF₂H species which then couples with an aryl halide or a related electrophile. researchgate.netresearchgate.netnih.govchemrxiv.org The high energy barrier for oxidative addition to Cu(I) can be a challenge, but appropriate ligand design and reaction conditions can overcome this limitation. researchgate.net

Table 4: Comparison of Palladium and Copper-Catalyzed Methods

| Feature | Palladium-Catalyzed Methods | Copper-Mediated Methods |

| Typical Substrates | Aryl halides, aryl triflates, phenols | Aryl halides, aryl boronic acids, phenols |

| Common Catalysts | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands | CuI, CuBr, Cu(OTf)₂ with N- or O-based ligands |

| General Mechanism | Oxidative Addition / Reductive Elimination | Ullmann-type coupling, oxidative addition pathways |

| Advantages | High efficiency, well-understood mechanisms | Lower cost, unique reactivity profiles |

| Challenges | Catalyst cost, ligand sensitivity | Often requires higher temperatures, mechanistic complexity |

Electrochemical Synthesis Routes for Difluoromethoxylated Aromatic Ethers

Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional synthetic methods, offering mild reaction conditions and avoiding the need for harsh reagents. While direct electrochemical difluoromethoxylation of anilines is still a developing area, related electrochemical transformations provide a strong basis for its potential application.

One relevant approach is the electrochemical fluorodecarboxylation of aryloxyacetic acids to produce fluoromethyl aryl ethers. This metal-free method involves the electrolysis of a (hetero-)aryloxyacetic acid in an undivided cell with graphene electrodes. Using triethylamine (B128534) pentahydrofluoride (Et3N·5HF) as the fluoride source, this method provides moderate to good yields of the corresponding fluoromethyl (hetero-)aryl ethers. chemistryviews.org This process suggests a potential pathway where a suitably substituted aniline (B41778) derivative bearing an aryloxyacetic acid moiety could be electrochemically converted.

Furthermore, electrochemical methods have been successfully employed for the trifluoromethoxylation of (hetero)aromatics. nih.govresearchgate.net This process combines a readily available trifluoromethylating reagent with oxygen under electrochemical conditions. The reaction proceeds through the generation of a CF3 radical, which is then converted to a CF3O radical that adds to the aromatic ring. nih.gov A similar strategy could be envisioned for difluoromethoxylation, utilizing a difluoromethyl source. The table below summarizes representative examples of electrochemical fluoromethylation and trifluoromethoxylation of aromatic compounds, illustrating the potential of these methods for synthesizing analogs of 3-(difluoromethoxy)aniline (B1304699).

Table 1: Examples of Electrochemical Synthesis of Fluorinated Aromatic Ethers

| Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenoxyacetic acid | Graphene electrodes, Et3N·5HF, 2,4,6-trimethylpyridine, CH2Cl2 | 1-(Fluoromethyl)-4-methoxybenzene | 70% |

| Naphthalene-2-oxyacetic acid | Graphene electrodes, Et3N·5HF, 2,4,6-trimethylpyridine, CH2Cl2 | 2-(Fluoromethyl)naphthalene | 65% |

| Anisole | CF3SO2Na, O2, undivided cell, Pt anode, C cathode, MeCN/H2O | 4-Trifluoromethoxyanisole | 68% |

| 1,3-Dimethoxybenzene | CF3SO2Na, O2, undivided cell, Pt anode, C cathode, MeCN/H2O | 1,3-Dimethoxy-4-(trifluoromethoxy)benzene | 75% |

Formation and Handling of Aniline Hydrochloride Salts in Reaction Pathways

Aniline and its derivatives are often converted to their hydrochloride salts for practical reasons in synthetic chemistry. The formation of the hydrochloride salt of an aniline derivative is typically a straightforward acid-base reaction. This is achieved by treating the aniline with hydrochloric acid, often in a suitable solvent, followed by evaporation to isolate the salt. chemistryviews.org

The hydrochloride salt offers several advantages over the free base. Aniline itself is a toxic liquid that is susceptible to oxidation and discoloration upon exposure to air and light. In contrast, aniline hydrochloride is a more stable, crystalline solid that is easier to handle, weigh, and store. researchgate.net This enhanced stability is crucial for maintaining the purity of the starting material, which is essential for achieving high yields and purity in subsequent reactions.

In a synthetic sequence, the aniline hydrochloride salt can be used directly in reactions where an acidic medium is required or tolerated. For reactions that necessitate the free amine, the hydrochloride salt can be easily neutralized with a base to regenerate the aniline derivative in situ or as a separate step prior to the reaction. The choice of whether to use the free base or the hydrochloride salt depends on the specific reaction conditions and the compatibility of the reagents with acidic or basic environments.

For instance, in the synthesis of 3-(difluoromethoxy)aniline hydrochloride, the final product is the salt form, which can be advantageous for purification by crystallization and for its stability during storage. If the free amine is required for a subsequent transformation, it can be readily obtained by treatment with a base like sodium hydroxide (B78521) or sodium bicarbonate.

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies, each with its own set of advantages.

In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of structurally related compounds. researchgate.net Starting with a readily available substituted aniline or phenol, one could introduce the difluoromethoxy group and then modify other parts of the molecule, or vice versa. For example, starting from 3-aminophenol, one could perform a difluoromethoxylation reaction. Alternatively, starting from a molecule already containing the difluoromethoxy group, one could introduce the amino group at the meta position. This strategy is particularly useful for exploring structure-activity relationships by creating a range of analogs from a single starting material.

A common strategy for the synthesis of 3-(difluoromethoxy)aniline involves a multi-step sequence starting from readily available precursors such as 3-nitrophenol. A plausible synthetic route is outlined below:

Difluoromethoxylation of 3-nitrophenol: The phenolic hydroxyl group of 3-nitrophenol can be converted to a difluoromethoxy group. This can be achieved using a difluoromethylating agent such as chlorodifluoromethane (Freon 22) in the presence of a base. However, due to the ozone-depleting nature of chlorodifluoromethane, alternative reagents are being developed. nih.gov A more modern approach might involve the use of difluoromethyltriflate (HCF2OTf), which reacts rapidly with phenols at room temperature. nih.gov This step would yield 1-(difluoromethoxy)-3-nitrobenzene (B1333252).

Reduction of the Nitro Group: The nitro group of 1-(difluoromethoxy)-3-nitrobenzene is then reduced to an amino group to afford 3-(difluoromethoxy)aniline. This reduction can be accomplished using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid. A patent for the synthesis of the analogous 4-(difluoromethoxy)aniline (B1299965) describes the reduction of 4-(difluoromethoxy)nitrobenzene (B73078) using ferric oxide and activated carbon as catalysts with water and hydrazine (B178648) as reducing agents. google.com

Formation of the Hydrochloride Salt: The resulting 3-(difluoromethoxy)aniline can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

An alternative precursor is 3-aminophenol, which can be synthesized through various methods, including the dehydrogenation of 3-amino-2-cyclohexene-1-one. google.comgoogle.com Starting from 3-aminophenol, the amino group would first need to be protected, for example, as an acetamide. This would be followed by difluoromethoxylation of the phenolic hydroxyl group and subsequent deprotection of the amino group to yield 3-(difluoromethoxy)aniline.

Late-stage functionalization, the introduction of a functional group at a late step in a synthetic sequence, is a highly desirable strategy in drug discovery as it allows for the rapid diversification of complex molecules. rsc.org For the synthesis of 3-(difluoromethoxy)aniline and its analogs, late-stage difluoromethylation or difluoromethoxylation of a pre-existing aniline scaffold is an attractive approach.

Recent advances have led to the development of methods for the direct C-H difluoromethylation and difluoromethoxylation of aromatic rings. For instance, a ruthenium-catalyzed para-selective C-H difluoromethylation of anilides has been reported. researchgate.netthieme.de This method demonstrates the feasibility of introducing a difluoromethyl group directly onto an aniline derivative, albeit with a specific regioselectivity.

Visible-light photoredox catalysis has also emerged as a powerful tool for late-stage functionalization. A method for the C(sp2)-H difluoromethoxylation of (hetero)arenes has been developed using a shelf-stable pyridinium-based radical difluoromethoxylating reagent under blue light irradiation. nih.gov This approach offers mild reaction conditions and tolerates a variety of functional groups, making it suitable for the late-stage modification of complex aniline derivatives.

The table below presents examples of late-stage difluoromethylation and difluoromethoxylation of aromatic compounds, highlighting the potential of these methods for the synthesis of 3-(difluoromethoxy)aniline analogs.

Table 2: Examples of Late-Stage Difluoromethylation and Difluoromethoxylation

| Substrate | Reagent/Catalyst | Product | Yield |

|---|---|---|---|

| N-Phenylacetamide | [Ru(p-cymene)Cl2]2, AgSbF6, BrCF2H | N-(4-(Difluoromethyl)phenyl)acetamide | 75% |

| Anisole | 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, Ir(ppy)3 | 1-(Difluoromethoxy)-4-methoxybenzene | 68% |

| 2-Phenylpyridine | [Ru(p-cymene)Cl2]2, AgSbF6, BrCF2H | 2-(4-(Difluoromethyl)phenyl)pyridine | 82% |

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields and Selectivity

Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of reaction conditions and catalyst systems. Key parameters that can be tuned include the choice of catalyst, ligand, solvent, temperature, and reaction time.

For transition metal-catalyzed reactions, such as those involving palladium or nickel, the nature of the metal center and its oxidation state are critical. The choice of solvent can also have a profound impact on the reaction outcome by influencing the solubility of reagents and intermediates, as well as the stability of the catalytic species.

In metal-catalyzed difluoromethoxylation and related cross-coupling reactions, the design of the ligand coordinated to the metal center is of paramount importance. The ligand can influence the steric and electronic properties of the catalyst, thereby affecting its reactivity, stability, and selectivity.

For example, in nickel-catalyzed aryloxydifluoromethylation reactions, the choice of ligand can be crucial for achieving high efficiency. nih.govspringernature.com Similarly, in palladium-catalyzed C-H olefination of aniline derivatives, a Pd/S,O-ligand-based catalyst has been shown to be highly effective for achieving para-selectivity. uva.nl This highlights the importance of ligand screening in developing new synthetic methods.

Catalyst loading is another critical parameter to optimize. While a higher catalyst loading may lead to a faster reaction and higher conversion, it also increases the cost and can lead to difficulties in product purification due to residual metal contamination. Therefore, the goal is to find the minimum catalyst loading that provides an acceptable reaction rate and yield.

The following table provides a hypothetical example of how catalyst and ligand optimization might be approached for a difluoromethoxylation reaction.

Table 3: Hypothetical Optimization of a Palladium-Catalyzed Difluoromethoxylation Reaction

| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PPh3 | 5 | Toluene | 100 | 45 |

| 2 | XPhos | 5 | Toluene | 100 | 75 |

| 3 | SPhos | 5 | Toluene | 100 | 68 |

| 4 | XPhos | 2 | Toluene | 100 | 72 |

| 5 | XPhos | 5 | Dioxane | 100 | 85 |

| 6 | XPhos | 5 | Dioxane | 80 | 82 |

This systematic approach of varying one parameter at a time allows for the identification of the optimal conditions for the desired transformation.

Influence of Solvent Systems and Reaction Medium on Reaction Outcomes

The choice of solvent is a critical parameter in the synthesis of fluorinated anilines, profoundly impacting reaction rates, yields, and selectivity. In modern synthetic protocols, such as photoinduced difluoroalkylation of anilines, the solvent can play a multifaceted role. For instance, the formation of electron donor-acceptor (EDA) complexes, which are key intermediates in some photocatalytic reactions, is highly dependent on the solvent's polarity and coordinating ability. acs.orgnih.gov

Research has shown that in the synthesis of difluoroalkylated anilines, transitioning from a solvent like dimethylformamide (DMF) to dichloromethane (B109758) (DCM) can lead to an increase in yield. nih.gov Further optimization often reveals that more polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can provide the highest yields under specific photocatalytic conditions. acs.orgnih.gov The ability of the solvent to stabilize charged intermediates and facilitate the necessary single electron transfer (SET) processes is paramount to the success of these reactions. acs.orgnih.gov

Table 1: Effect of Solvent on the Yield of a Photoinduced Difluoroalkylation Reaction

| Entry | Solvent | Yield (%) |

| 1 | DMF | 38 |

| 2 | DCM | 52 |

| 3 | DMSO | 65 |

Data compiled from studies on the synthesis of difluoroalkyl anilines. acs.orgnih.gov

Temperature, Pressure, and Time-Dependent Reaction Profiling

The kinetic profile of a chemical reaction is intricately linked to temperature, pressure, and reaction time. For the synthesis of fluorinated anilines, these parameters must be carefully controlled to maximize product formation and minimize the generation of impurities.

Temperature: Many traditional methods for aromatic fluorination, such as the Balz-Schiemann reaction, require high temperatures, which can be a drawback. dovepress.com Modern approaches often aim for milder reaction conditions. For instance, photoinduced methods for difluoroalkylation can often be conducted at room temperature, which is advantageous for substrates that are thermally sensitive. acs.orgnih.gov In some cases, such as the synthesis of ortho-trifluoromethoxylated aniline derivatives, a thermal rearrangement step at an elevated temperature (e.g., 120 °C) is required to obtain the final product. nih.gov

Pressure: While many laboratory-scale syntheses of fluorinated anilines are performed at atmospheric pressure, industrial-scale processes may utilize elevated pressures to increase reaction rates and improve the solubility of gaseous reactants. For example, the Halex reaction (halogen exchange), a key industrial process for producing fluoroaromatics, often employs high pressure in conjunction with high temperatures. google.comgoogle.com

Time: Reaction times for the synthesis of fluorinated anilines can vary significantly depending on the methodology. Microwave-assisted syntheses have been shown to dramatically reduce reaction times from hours to minutes compared to conventional heating methods. orientjchem.orgorientjchem.org For example, a hydrolysis step that takes one hour by conventional heating can be completed in five minutes using a microwave oven. orientjchem.org Similarly, a cyclization reaction that requires an hour under conventional conditions can be achieved in 90 seconds with microwave irradiation. orientjchem.org Time-dependent profiling is crucial for optimizing reaction conditions, ensuring that the reaction proceeds to completion without significant product degradation.

Sustainable and Green Chemistry Approaches in the Synthesis of Fluorinated Anilines

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety. dovepress.comnumberanalytics.com This involves the use of less hazardous reagents, alternative energy sources, and solvent-free or aqueous reaction media.

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. mdpi.com This technique has been successfully applied to the synthesis of fluorinated imines, which are precursors to fluorinated anilines. mdpi.com By grinding solid reactants together, often in the absence of any solvent, reactions can be completed in a short time with high yields. mdpi.comscience.gov This approach not only reduces solvent waste but can also lead to the formation of products that are difficult to obtain through conventional methods. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.org By directly heating the reactants, microwaves can significantly reduce reaction times and often improve yields compared to conventional heating. orientjchem.orgbeilstein-journals.org This has been demonstrated in the synthesis of various fluoro-substituted heterocyclic compounds derived from fluorinated anilines. orientjchem.org The efficiency and uniformity of microwave heating make it an attractive green chemistry approach. beilstein-journals.org

Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. Solvent-free reactions, as seen in mechanochemistry and some microwave-assisted protocols, eliminate the environmental and health hazards associated with volatile organic compounds. mdpi.comnih.gov For instance, the synthesis of 3-arylquinolines from anilines can be achieved under solvent-free conditions at room temperature. nih.gov When a solvent is necessary, water is an ideal green solvent. While many organic reactions are not compatible with water, efforts are ongoing to develop water-tolerant catalytic systems for the synthesis of fluorinated anilines.

Scalability Studies and Industrial Production Methodologies of Related Fluorinated Anilines

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges, including cost-effectiveness, safety, and scalability. For fluorinated anilines, several methods have been developed for large-scale manufacturing.

One of the most important industrial methods for producing fluoroaromatics is the Halex reaction. google.com This process involves the exchange of a chlorine atom on an activated aromatic ring with a fluoride ion, typically from an alkali metal fluoride. google.comgoogle.com This method is used to produce key intermediates for many pharmaceuticals and agrochemicals.

Another scalable approach involves the diazotization of anilines followed by treatment with hydrogen fluoride, a variation of the Balz-Schiemann reaction. google.com While effective, this method requires handling of potentially explosive diazonium salts and corrosive anhydrous hydrogen fluoride. dovepress.comgoogle.com

A patented process for preparing 4-(difluoromethoxy)aniline involves a two-step sequence starting from 4-nitrophenol. The first step is a reaction with monochlorodifluoromethane to form 4-(difluoromethoxy)nitrobenzene, followed by a reduction of the nitro group to an amine. This process is reported to be high-yielding, low-cost, and suitable for industrial production. google.com

For the production of 3,5-difluoroaniline, an industrial process has been developed that involves the reaction of 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst. This reaction is typically carried out at elevated temperatures and pressures. google.com

Table 2: Comparison of Industrial Synthesis Methods for Fluorinated Anilines

| Method | Key Reactants | Advantages | Disadvantages |

| Halex Reaction | Chlorinated aromatics, Alkali metal fluorides | Cost-effective, Scalable | Requires activated substrates, High temperatures and pressures |

| Modified Balz-Schiemann | Anilines, Nitrous acid, Hydrogen fluoride | Good yields | Use of hazardous reagents (diazonium salts, HF) |

| Two-step from Nitrophenol | Nitrophenol, Monochlorodifluoromethane, Reducing agent | High yield, Low cost | Multi-step process |

| Catalytic Amination | Dichloroaromatics, Ammonia, Copper catalyst | High selectivity | Requires catalyst, High temperatures and pressures |

Chemical Reactivity and Mechanistic Investigations of 3 Difluoromethoxy Aniline Hydrochloride

Reactivity Patterns of the Aromatic Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile and a directing group for electrophilic aromatic substitution. cymitquimica.com However, its reactivity is modulated by the electron-withdrawing nature of the meta-positioned difluoromethoxy group.

The amino group of 3-(difluoromethoxy)aniline (B1304699) readily participates in nucleophilic substitution reactions where it attacks electron-deficient centers. Common transformations include N-acylation and N-alkylation.

N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides proceeds efficiently to form the corresponding amides. These reactions are fundamental in synthetic chemistry for protecting the amine functionality or for building more complex molecular architectures. For instance, the acylation of substituted anilines is a key step in the synthesis of various biologically active compounds and is often carried out using a coupling agent like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base. scielo.br

N-Alkylation: The amine can be alkylated by reacting with alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine, depending on the reaction conditions and stoichiometry of the reagents.

These transformations underscore the fundamental nucleophilicity of the amine nitrogen, a characteristic reactivity pattern for anilines. cymitquimica.com

The amino group serves as a versatile handle for various carbon-nitrogen bond-forming cross-coupling reactions, significantly expanding its synthetic utility.

Buchwald-Hartwig Amination: 3-(Difluoromethoxy)aniline is an excellent substrate for palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming aryl C-N bonds. wikipedia.org In this reaction, the aniline (B41778) derivative is coupled with an aryl halide or triflate to produce a diarylamine. The reaction is catalyzed by a palladium complex, typically supported by specialized phosphine (B1218219) ligands, and requires a base to facilitate the catalytic cycle. wikipedia.orgacsgcipr.org The choice of ligand and base is crucial for achieving high yields, especially with challenging substrates. acsgcipr.org This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of complex aniline derivatives. nih.gov

| Component | Example Reagents/Conditions | Role in Reaction |

| Amine | 3-(Difluoromethoxy)aniline | Nucleophilic component |

| Aryl Electrophile | Aryl bromides, chlorides, iodides, or triflates | Electrophilic coupling partner |

| Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Palladium(0) precursor |

| Ligand | BINAP, DPPF, BippyPhos, (o-Tolyl)₃P | Stabilizes Pd center, facilitates catalytic steps |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, KOPh | Deprotonates the amine, regenerates catalyst |

| Solvent | Toluene, Dioxane | Reaction medium |

Table 1: Typical components and conditions for the Buchwald-Hartwig amination reaction involving an aniline derivative.

Diazotization Reactions: As a primary aromatic amine, 3-(difluoromethoxy)aniline can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). chemicalnote.combyjus.com This process converts the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly valuable synthetic intermediates that can be subsequently transformed into a wide array of functional groups through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.org This allows the -NH₂ group to be replaced with halogens (F, Cl, Br, I), cyano (-CN), hydroxyl (-OH), and other moieties. chemicalnote.comorganic-chemistry.org

| Reagent | Product Functional Group | Named Reaction (if applicable) |

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| HBF₄, heat | -F | Balz-Schiemann Reaction |

| H₂O, heat | -OH | - |

| H₃PO₂ | -H | Dediazoniation |

Table 2: Common transformations of aryl diazonium salts derived from 3-(difluoromethoxy)aniline.

Transformations and Stability of the Difluoromethoxy Group under Various Conditions

The difluoromethoxy (-OCF₂H) group is prized in medicinal chemistry for its unique properties, including its role as a bioisostere for other functional groups and its general stability, which enhances the metabolic profile of drug candidates. chinesechemsoc.org

Stability and Cleavage: The aromatic C-O bond in difluoromethoxy-substituted arenes is significantly strong, and the presence of fluorine atoms further enhances its stability. A detailed investigation into the stability of various fluorinated groups on arenes found that the difluoromethoxy group is remarkably stable under a wide range of acidic and basic conditions. rsc.org Unlike simple methyl ethers, which can be cleaved by strong acids like HBr or BBr₃, the cleavage of an aryl difluoromethyl ether requires harsh conditions and is not a common transformation. numberanalytics.comwikipedia.org The high stability of this linkage is a key reason for its incorporation into pharmaceutical compounds. chemimpex.com

Formation: The most prevalent method for synthesizing aryl difluoromethyl ethers is through the O-difluoromethylation of the corresponding phenol (B47542). chinesechemsoc.org For 3-(difluoromethoxy)aniline, this would conceptually start from 3-aminophenol. The reaction typically involves the generation of difluorocarbene (:CF₂) from a suitable precursor, which is then trapped by the phenoxide anion. nih.gov A variety of reagents have been developed to serve as difluorocarbene sources under different conditions. chinesechemsoc.orgnih.govchinesechemsoc.org

| Difluorocarbene Precursor | Typical Conditions | Reference |

| HCF₂Cl (Freon 22) | Strong base, high temperature | nih.gov |

| HCF₂OTf (Difluoromethyltriflate) | KOH, MeCN/H₂O, room temperature | nih.gov |

| BrCF₂P(O)(OEt)₂ | Base (e.g., K₃PO₄) | chinesechemsoc.org |

| TMSCF₂Br | Activator (e.g., KFHF) | chinesechemsoc.org |

| FSO₂CF₂CO₂H | Base or copper catalyst | chinesechemsoc.org |

Table 3: Selected reagents for the formation of the difluoromethoxy group via O-difluoromethylation of phenols.

The hydrogen atom in the -OCF₂H group possesses distinct chemical properties. Due to the strong electron-withdrawing effect of the two adjacent fluorine atoms and the oxygen atom, this C-H bond is more acidic than typical C-H bonds and can act as a hydrogen bond donor. acs.org While direct, selective functionalization of this C-H bond is challenging and less common than reactions at the aromatic ring or amino group, its reactivity is relevant in radical processes. Methodologies for the direct C-H difluoromethylation of heterocycles often proceed through the generation of a difluoromethyl radical (•CF₂H), highlighting the potential for this moiety to engage in radical chemistry under specific conditions. nih.gov However, in the context of most synthetic transformations, this C-H bond is considered relatively inert.

Detailed Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The key transformations involving 3-(difluoromethoxy)aniline are well-studied.

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle is generally accepted to proceed through several distinct steps. wikipedia.orgcolab.wslibretexts.org

Oxidative Addition: A palladium(0) complex, formed in situ, reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate. acsgcipr.org

Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. acsgcipr.orgnih.gov

Reductive Elimination: This is the key C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the diarylamine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govcolab.ws For electron-poor amines, such as those with fluoroalkyl substituents, reductive elimination can be the turnover-limiting step of the reaction. nih.gov

Mechanism of Diazotization: The formation of the aryl diazonium ion is a stepwise process initiated by the formation of the reactive electrophile. chemicalnote.combyjus.com

Formation of Nitrosonium Ion: In an acidic medium, sodium nitrite is protonated and loses water to form the highly electrophilic nitrosonium ion (N≡O⁺). chemicalnote.com

Nucleophilic Attack: The nucleophilic nitrogen of the aniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate. byjus.com

Tautomerization and Dehydration: The N-nitrosamine undergoes proton transfers (tautomerization) to form a diazohydroxide. In the presence of excess acid, the hydroxyl group is protonated, creating a good leaving group (H₂O). byjus.com

Formation of Diazonium Ion: Elimination of water yields the stable aryl diazonium ion. chemicalnote.com

Mechanism of O-Difluoromethylation: Mechanistic studies, including deuterium (B1214612) labeling experiments, have clarified the pathway for the formation of the difluoromethyl ether linkage from phenols. nih.gov The reaction does not proceed via a direct Sₙ2 displacement on a difluoromethylating agent. Instead, it involves the generation of an intermediate. nih.gov

Difluorocarbene Generation: In the presence of a base, a precursor like HCF₂OTf eliminates triflate to form free difluorocarbene (:CF₂), a highly reactive electrophile. nih.gov

Nucleophilic Attack: The phenol is deprotonated by the base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient carbon of the difluorocarbene.

Protonation: The resulting anion is protonated by the solvent (e.g., water) to yield the final aryl difluoromethyl ether product. Evidence for this mechanism includes the high incorporation of deuterium into the -OCF₂H group when the reaction is performed in D₂O. nih.gov

Elucidation of Reaction Intermediates

Currently, there is a lack of specific studies in the accessible scientific literature that focus on the direct elucidation of reaction intermediates involving 3-(Difluoromethoxy)aniline hydrochloride. General mechanistic considerations for reactions involving anilines can be applied. For instance, in electrophilic aromatic substitution reactions, the formation of a sigma complex (arenium ion) as an intermediate is a fundamental concept. The stability of this intermediate would be influenced by the electronic properties of the difluoromethoxy group.

In reactions such as diazotization, a well-known transformation of anilines, the formation of a diazonium salt is a key intermediate. Spectroscopic techniques like NMR and IR could potentially be used to identify and characterize such intermediates in reactions of 3-(Difluoromethoxy)aniline, but specific studies on this compound are not available.

Kinetic Studies and Reaction Rate Determination

A thorough search of scientific databases reveals an absence of specific kinetic studies and reaction rate data for reactions involving this compound. To determine the kinetics of a reaction involving this compound, one would typically employ techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy to monitor the concentration of reactants and products over time.

| Experiment | [3-(Difluoromethoxy)aniline] (M) | [Acylating Agent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | Hypothetical Value |

| 2 | 0.2 | 0.1 | Hypothetical Value |

| 3 | 0.1 | 0.2 | Hypothetical Value |

| This table represents a template for potential kinetic data and does not contain actual experimental results. |

Without experimental data, it is not possible to provide a quantitative assessment of the reaction rates for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, predicting the structures of intermediates and transition states, and calculating their relative energies. While there are general computational studies on the properties of substituted anilines, specific computational modeling of the reaction pathways and transition states for this compound is not found in the reviewed literature.

A computational study on a reaction of 3-(Difluoromethoxy)aniline, for example, an electrophilic aromatic substitution, would typically involve:

Optimization of the geometries of the reactants, intermediates, transition states, and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle point for transition states).

Determination of the activation energies and reaction enthalpies.

The results of such a study could be summarized in a table like the one below:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | Calculated Value |

| Intermediate | Calculated Value |

| Transition State 2 | Calculated Value |

| Products | Calculated Value |

| This table is a hypothetical representation of data from a computational study and is not based on actual calculations for this compound. |

Applications of 3 Difluoromethoxy Aniline Hydrochloride in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

3-(Difluoromethoxy)aniline (B1304699) hydrochloride is a versatile chemical compound valued for its unique properties and applications, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com It is recognized as an essential building block in the synthesis of more complex molecules. chemimpex.com The compound features an aniline (B41778) structure substituted with a difluoromethoxy group at the meta position. cymitquimica.com This substituent introduces unique electronic and steric properties that influence the compound's reactivity. cymitquimica.com

The presence of the difluoromethoxy group enhances stability and lipophilicity, making it a compound of significant interest. cymitquimica.com The primary aromatic amine group is a key reactive site, allowing the molecule to participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and diazotization reactions. cymitquimica.com These characteristics establish 3-(Difluoromethoxy)aniline as a valuable and versatile compound in synthetic organic chemistry and material science. cymitquimica.com

Table 1: Physicochemical Properties of 3-(Difluoromethoxy)aniline

| Property | Value |

|---|---|

| CAS Number | 22236-08-4 |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.14 g/mol |

| Appearance | Light orange to yellow to green clear liquid |

| Boiling Point | 201-202 °C |

| Density | 1.276 g/mL at 25 °C |

| Refractive Index | n20/D 1.51 |

This data is compiled from multiple sources. chemimpex.comfishersci.fi

Synthesis of Complex Organic Molecules and Heterocyclic Systems

The dual functionality of 3-(Difluoromethoxy)aniline hydrochloride—a reactive primary amine and a fluorinated aromatic ring—makes it an ideal starting material for the synthesis of diverse and complex molecular architectures.

The primary amine group of 3-(Difluoromethoxy)aniline is readily functionalized to construct a wide array of more complex fluorinated amine derivatives. The synthesis of fluorinated compounds has garnered significant attention due to the unique physicochemical properties induced by fluorine, such as high lipophilicity, enhanced stability, and greater resistance to oxidation. nih.gov The association of fluorine and nitrogen atoms is particularly attractive for several research domains. nih.gov

Standard synthetic transformations can be applied to the amine group. For instance, N-alkylation and N-acylation reactions allow for the introduction of various substituents, leading to secondary and tertiary amines or amides, respectively. These reactions are fundamental in modifying the molecule's steric and electronic profile for specific applications. While direct examples using 3-(Difluoromethoxy)aniline are not detailed in the provided search results, the reactivity of the aniline moiety is well-established, allowing for its participation in these common synthetic routes.

Table 2: Representative Reactions for Derivatization

| Reaction Type | Reagent Example | Product Type | Significance |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | N-(3-(difluoromethoxy)phenyl)acetamide | Introduces amide functionality, common in pharmaceuticals. |

| N-Alkylation | Benzyl Bromide | N-benzyl-3-(difluoromethoxy)aniline | Forms secondary amines, modifies basicity and steric bulk. |

| Reductive Amination | Benzaldehyde, NaBH₄ | N-benzyl-3-(difluoromethoxy)aniline | A common method for creating secondary and tertiary amines. |

| Sulfonylation | Tosyl Chloride | N-(3-(difluoromethoxy)phenyl)-4-methylbenzenesulfonamide | Produces sulfonamides, a key structural motif in many drugs. |

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are synthesized through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). jetir.orgnanobioletters.com These compounds are highly valuable in organic synthesis and medicinal chemistry. ajol.info The reaction is typically straightforward, often requiring simple mixing of the reactants in a suitable solvent, sometimes with acid or base catalysis. jetir.org

3-(Difluoromethoxy)aniline serves as the amine component in these reactions. After neutralization of the hydrochloride salt, the free amine reacts with various aromatic or aliphatic aldehydes and ketones to yield the corresponding N-(3-(difluoromethoxy)phenyl)imines. Greener synthesis methodologies, such as reactions in water, under microwave irradiation, or via grinding, have been successfully employed for the synthesis of Schiff bases from similarly structured fluoro-anilines, often resulting in good to excellent yields. semanticscholar.org

Table 3: Synthesis of Schiff Bases from Substituted Anilines

| Aniline Reactant | Carbonyl Reactant | Methodology | Yield | Reference |

|---|---|---|---|---|

| 3-chloro-4-fluoro aniline | Substituted Benzaldehydes | Reaction in Water | 80-90% | semanticscholar.org |

| 3-chloro-4-fluoro aniline | Substituted Benzaldehydes | Microwave Irradiation | 73-86% | semanticscholar.org |

| 3-chloro-4-fluoro aniline | Substituted Benzaldehydes | Grinding | 53-70% | semanticscholar.org |

This table presents data for a structurally similar fluoro-aniline, demonstrating the feasibility and typical yields of Schiff base formation.

Aniline and its derivatives can be polymerized to produce polyaniline (PANI), a conducting polymer of great interest for applications in electronic devices, sensors, and rechargeable batteries. nih.govnih.gov The polymerization of aniline hydrochloride is a common method, typically involving chemical or electrochemical oxidation. nih.gov

By using this compound as a monomer, a new functionalized PANI derivative can be synthesized. nih.govrsc.org The incorporation of the difluoromethoxy substituent into the polymer backbone is expected to modify its properties significantly. rsc.org Substituents on the aniline ring are known to affect the morphology, solubility, and electrical properties of the resulting polymers. nih.govrsc.org For instance, the -OCHF₂ group could enhance solubility in common organic solvents, facilitating the processing of the polymer into uniform thin films for sensor applications. nih.gov

Utility in the Development of Agrochemical Precursors and Intermediates

The unique properties imparted by the difluoromethoxy group, such as increased lipophilicity and metabolic stability, make it a desirable feature in modern agrochemicals like pesticides and herbicides. chemimpex.com this compound serves as a crucial intermediate in the synthesis of these active ingredients. chemimpex.comcymitquimica.com

While specific examples detailing the use of the 3-isomer are proprietary, the analogous compound, 4-(difluoromethoxy)aniline (B1299965), is known to be an important intermediate in the synthesis of pyrethroid insecticides. google.com This highlights the value of the difluoromethoxy aniline scaffold in the agrochemical industry. The amine group can be converted into various functionalities or used as an anchor point to connect different molecular fragments required for biological activity.

Application in the Synthesis of Specialty Chemicals

Specialty chemicals are high-value products manufactured for specific functions. This compound is a key precursor for a range of such chemicals, particularly within the synthesis of complex heterocyclic compounds. Heterocyclic molecules are fundamental to medicinal chemistry and materials science. nih.gove-bookshelf.de

The aniline moiety is a classic starting point for constructing nitrogen-containing heterocycles. For example, it can be used in reactions to form quinolines, imidazoles, and other fused ring systems that form the core of many pharmaceutical agents. nih.gov The presence of the difluoromethoxy group on these heterocyclic structures can enhance their biological efficacy and pharmacokinetic profile. The versatility of this compound makes it an indispensable tool for chemists developing next-generation drugs, agrochemicals, and functional materials. youtube.com

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular geometry and electronic structure of substituted anilines. physchemres.orgresearchgate.netphyschemres.org For 3-(difluoromethoxy)aniline (B1304699), DFT methods such as B3LYP with a 6-31G(d) basis set can be utilized to determine its lowest-energy conformation. physchemres.org

These calculations reveal key structural parameters. In aniline (B41778) and its derivatives, the amino (-NH2) group is typically not perfectly planar with the benzene (B151609) ring but adopts a slightly pyramidal geometry. researchgate.net The degree of this pyramidalization, along with the C-N bond length, is sensitive to the electronic nature of the substituents on the ring. Electron-withdrawing groups tend to decrease the C-N bond length and promote a more planar arrangement of the amino group.

The electronic structure is further elucidated by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. physchemres.orgumn.edu For substituted anilines, the distribution and energies of these frontier orbitals are heavily influenced by the interplay between the electron-donating amino group and the electronic effects of other substituents, such as the difluoromethoxy group. umn.edu

Analysis of the Electronic Properties of the Difluoromethoxy Group

Hammett constants provide a quantitative measure of the electron-donating or electron-withdrawing effects of a substituent. These constants are divided into inductive (σI) and resonance (σR) components. Studies on analogous aromatic systems with a difluoro(methoxy)methyl fragment have determined these values experimentally. The difluoromethoxy group is characterized as a moderate electron acceptor through both inductive and resonance pathways.

| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) |

|---|---|---|

| -OCHF2 | 0.22 | 0.07 |

This data is based on the closely related CF2OCH3 group as reported in scientific literature.

The positive value for σI indicates that the highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma bonds (an electron-withdrawing inductive effect). The small but positive σR value suggests a weak electron-withdrawing effect through the π-system (resonance), which is a notable characteristic of this group.

However, the reactivity of 3-(difluoromethoxy)aniline is also governed by the powerful electron-donating amino (-NH2) group. In the free base form, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Therefore, the final reactivity and regioselectivity of substitution reactions depend on the balance between the deactivating, meta-directing influence of the -OCHF2 group and the activating, ortho/para-directing influence of the -NH2 group. In the hydrochloride salt form, the protonated aminium group (-NH3+) becomes a strong deactivating and meta-directing group, which would further decrease the ring's reactivity toward electrophiles.

Conformational Analysis and Molecular Dynamics Simulations of Difluoromethoxy-Substituted Systems

The three-dimensional shape and dynamic behavior of the molecule are critical to its function and can be explored through conformational analysis and molecular dynamics simulations.

Conformational analysis of difluoromethoxy-substituted aromatic compounds reveals that, unlike the simple methoxy (B1213986) group which often prefers a planar orientation with the aromatic ring to maximize π-conjugation, the -OCHF2 group may adopt a non-planar or orthogonal conformation. This preference is influenced by anomeric interactions between the oxygen lone pair orbitals and the C-F σ* antibonding orbitals, which can weaken π-conjugation. Computational studies on related molecules have identified distinct orientational preferences for the OCF2H group relative to the aromatic ring.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 3-(difluoromethoxy)aniline hydrochloride in a simulated environment, such as in a solvent like water. nih.govtandfonline.com An MD simulation would track the movements of each atom over time based on a classical force field, providing insights into:

Solvation Structure: How water molecules arrange around the solute, particularly around the polar aminium group and the difluoromethoxy group.

Conformational Dynamics: The flexibility of the molecule and the rotational freedom around the C-O bond of the difluoromethoxy group.

Intermolecular Interactions: The nature and lifetime of interactions, such as hydrogen bonds, between the molecule and the surrounding solvent.

Investigation of Non-Covalent Interactions, including Hydrogen Bonding

A defining feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor. The presence of two highly electronegative fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to participate in a hydrogen bond (C-H···A, where A is a hydrogen bond acceptor like oxygen or nitrogen).

This capability has led to the characterization of the difluoromethyl group as a "lipophilic hydrogen bond donor." This is a unique and valuable property in medicinal chemistry, as it combines the ability to form stabilizing hydrogen bond interactions with increased lipophilicity, which can enhance membrane permeability. The strength of the hydrogen bond provided by the CF2H group is considered comparable to that of thiophenols and anilines, though not as strong as that of a hydroxyl group.

In the context of this compound, the -OCHF2 group's hydrogen could potentially form intramolecular hydrogen bonds with an acceptor atom or intermolecular hydrogen bonds with solvent molecules or a biological target. Other non-covalent interactions may also be significant, such as dipole-dipole interactions arising from the polarized C-F bonds.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(Difluoromethoxy)aniline (B1304699) hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's framework and the electronic environment of each atom can be assembled.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For the parent compound, 3-(Difluoromethoxy)aniline, the spectrum reveals distinct signals for the aromatic protons, the amine protons, and the unique proton of the difluoromethoxy group.

The aromatic protons typically appear as a complex multiplet pattern in the range of δ 6.5-7.2 ppm. The proton on the difluoromethoxy group (-OCHF₂) characteristically presents as a triplet due to coupling with the two adjacent fluorine atoms, with a typical chemical shift around δ 6.5 ppm. The amine (-NH₂) protons usually appear as a broad singlet.

Upon formation of the hydrochloride salt, significant changes are expected in the ¹H NMR spectrum. The protonation of the aniline (B41778) nitrogen to form an anilinium ion (-NH₃⁺) would cause a downfield shift of the aromatic proton signals due to the increased electron-withdrawing nature of the substituent. The amine protons would be observed as a broader signal, also shifted downfield, and their rate of exchange can influence the signal's appearance.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for 3-(Difluoromethoxy)aniline and its Hydrochloride Salt

| Proton Type | 3-(Difluoromethoxy)aniline (Free Base) | 3-(Difluoromethoxy)aniline Hydrochloride (Salt) |

|---|---|---|

| Aromatic-H | ~ 6.5-7.2 ppm (multiplet) | Shifted downfield (>7.0 ppm) |

| -NH₂ / -NH₃⁺ | Broad singlet | Broader singlet, shifted downfield |

Note: Data is predictive and based on known chemical shift theory.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. The spectrum for 3-(Difluoromethoxy)aniline shows distinct signals for the aromatic carbons and the carbon of the difluoromethoxy group. The carbon atom directly bonded to the fluorine atoms (-OCHF₂) exhibits a characteristic triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). The aromatic carbons appear in the typical region of δ 110-160 ppm.

Protonation to form the hydrochloride salt would induce shifts in the positions of the aromatic carbon signals. The carbons ortho and para to the newly formed -NH₃⁺ group are expected to shift downfield, reflecting the change in the electronic properties of the substituent from electron-donating (-NH₂) to electron-withdrawing (-NH₃⁺).

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds. In 3-(Difluoromethoxy)aniline, the two fluorine atoms of the difluoromethoxy group are chemically equivalent. They appear as a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton on the same carbon (²JFH). The chemical shift is characteristic of a difluoromethoxy group. The formation of the hydrochloride salt is not expected to cause a major shift in the ¹⁹F NMR spectrum, as the electronic effect of protonating the distant aniline group is minimal on the fluorine environment.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule.

For 3-(Difluoromethoxy)aniline, the FTIR spectrum is characterized by:

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.

C-H stretching: Aromatic C-H stretches appearing just above 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong absorption for the aryl-ether linkage around 1200-1250 cm⁻¹.

C-F stretching: Very strong, characteristic C-F stretching bands in the 1000-1100 cm⁻¹ region.

When converted to the hydrochloride salt, the vibrational spectrum undergoes significant and predictable changes. The N-H stretching bands of the primary amine disappear and are replaced by the broad, strong absorptions of the anilinium ion (-NH₃⁺) in the 2800-3200 cm⁻¹ region. Additionally, new N-H bending vibrations (asymmetric and symmetric) for the -NH₃⁺ group appear around 1500-1600 cm⁻¹.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for Functional Group Identification

| Functional Group | 3-(Difluoromethoxy)aniline (Free Base) | This compound (Salt) |

|---|---|---|

| N-H Stretch | ~3300-3500 cm⁻¹ (two bands) | Absent |

| N-H Bend | ~1600-1650 cm⁻¹ | ~1500-1600 cm⁻¹ |

| -NH₃⁺ Stretch | Absent | ~2800-3200 cm⁻¹ (broad) |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental formula. For 3-(Difluoromethoxy)aniline, with a molecular formula of C₇H₇F₂NO, the expected monoisotopic mass is 159.0495. sigmaaldrich.comscbt.comfishersci.fi HRMS can verify this mass with high accuracy.

Under typical electron ionization (EI) conditions, the mass spectrum of this compound would likely be identical to that of the free base. The hydrochloride salt is thermally labile and would lose HCl in the hot ion source, leading to the detection of the molecular ion (M⁺) of the free base at m/z 159. The fragmentation pattern would involve the loss of fragments such as -CHF₂ or other characteristic cleavages of the aniline ring structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound has not been reported in publicly available literature, such an analysis would provide definitive proof of structure.

If a suitable single crystal were obtained, X-ray diffraction analysis would yield precise data on:

Bond lengths and angles: Confirming the geometry of the aniline ring, the difluoromethoxy group, and the anilinium group.

Conformation: Determining the rotational position of the difluoromethoxy group relative to the aromatic ring.

Intermolecular interactions: Revealing the hydrogen bonding network between the anilinium (-NH₃⁺) protons and the chloride counter-ion (Cl⁻), as well as other crystal packing forces. This would provide insight into the stability and physical properties of the solid salt.

This technique remains the gold standard for unambiguous structural confirmation in the solid state.

Strategic Role in Medicinal Chemistry Research and Drug Design Scaffolds

Incorporation of the Difluoromethoxy Group for Modulating Molecular Properties

Furthermore, the difluoromethoxy group can modulate a molecule's conformation and lipophilicity. It is considered to have "dynamic lipophilicity," meaning it can adapt its polarity based on the surrounding molecular environment through bond rotation. nih.gov This property can be particularly advantageous for optimizing a drug candidate's ability to cross biological membranes and interact with its target. nih.govnih.gov

Table 1: Comparison of Physicochemical Properties of Related Aniline (B41778) Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

| Aniline | C6H7N | 93.13 | 0.9 |

| 3-Methoxyaniline | C7H9NO | 123.15 | 1.0 |

| 3-(Difluoromethoxy)aniline (B1304699) | C7H7F2NO | 159.13 | 1.8 |

| 3-(Trifluoromethoxy)aniline | C7H6F3NO | 177.12 | 2.5 |

Note: LogP values are estimations and can vary based on the calculation method.

Influence on Receptor Binding Affinity and Ligand-Target Interactions

The incorporation of a difluoromethoxy group can significantly impact a ligand's binding affinity for its target receptor. The polarized C-F bonds can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a protein. mdpi.com The difluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor, a property not observed in its methoxy (B1213986) or trifluoromethoxy counterparts.

While specific studies detailing the direct receptor binding of 3-(difluoromethoxy)aniline hydrochloride are not extensively documented, the principles of its influence can be inferred from studies of related fluorinated compounds. For instance, the introduction of fluorinated moieties can alter the conformation of a molecule, pre-organizing it for a more favorable interaction with its binding site. This can lead to increased potency and selectivity. The ability of the difluoromethoxy group to engage in unique hydrogen bonding can be a critical factor in enhancing the affinity of a drug candidate for its biological target.

Application in Bioisosteric Replacement Strategies (e.g., Difluoromethyl as a Hydroxyl Bioisostere)

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The difluoromethoxy group is a valuable bioisostere for several functional groups, most notably the methoxy group and, in some contexts, a hydroxyl group.

The replacement of a methoxy group with a difluoromethoxy group is a common strategy to improve metabolic stability, as the C-F bonds are stronger than C-H bonds and less susceptible to enzymatic cleavage. nih.gov This isosteric replacement can also fine-tune the electronic properties and lipophilicity of a molecule, potentially leading to improved pharmacokinetic profiles. The concept of 3-methoxy versus 3-difluoromethoxy isosterism highlights this strategic application in drug design. mdpi.com

While the difluoromethyl group (-CF2H) is more commonly considered a bioisostere for a hydroxyl group (-OH) due to its ability to act as a hydrogen bond donor, the difluoromethoxy group (-OCF2H) can also be viewed in this context in certain molecular architectures, where it can modulate interactions in a manner similar to a hydroxyl group but with enhanced metabolic stability.

Design and Synthesis of Fluorinated Analogues for Structure-Activity Relationship Studies

This compound is a key starting material for the synthesis of a variety of fluorinated analogues used in structure-activity relationship (SAR) studies. chemimpex.com SAR studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. By systematically modifying a lead compound and evaluating the resulting changes in activity, medicinal chemists can identify the key structural features required for optimal therapeutic effect.

The use of 3-(difluoromethoxy)aniline allows for the introduction of the difluoromethoxy group at a specific position on the aromatic ring. This enables researchers to probe the importance of this group's electronic and steric properties at that position for target engagement and biological activity. The generation of a series of analogues, where the difluoromethoxy group is compared with other substituents, provides valuable insights for the rational design of more potent and selective drug candidates. For example, in the development of kinase inhibitors, the aniline scaffold is common, and modifications to the substitution pattern on the aniline ring are crucial for optimizing potency and selectivity.

General Contributions to Enhancing Metabolic Stability of Active Scaffolds

A major challenge in drug development is ensuring that a compound has sufficient metabolic stability to exert its therapeutic effect before being broken down and eliminated from the body. The introduction of fluorine atoms into a molecule is a well-established strategy to enhance metabolic stability. nih.gov